N-[1-[(2-chlorophenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Overview
Description
N-[1-[(2-chlorophenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide is a useful research compound. Its molecular formula is C12H11ClF6N2O and its molecular weight is 348.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0464096 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantiomer Separation
A study by Abe et al. (1996) demonstrated the derivatization of amino acids with ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate to produce N(O)-alkoxycarbonyl alkyl esters. These derivatives facilitated the rapid separation of enantiomeric isomers by capillary gas chromatography, highlighting the potential of similar compounds in analytical chemistry for enantiomer separation (Abe et al., 1996).
Nonlinear Optical Materials
Prabhu et al. (2001) synthesized N-(2-chlorophenyl)-(1-propanamide), a material with potential applications in electro-optic and nonlinear optics. This compound was characterized by various spectroscopic techniques, showing its promise as a nonlinear optical material (Prabhu et al., 2001).
Antimicrobial Properties
Baranovskyi et al. (2018) explored the synthesis, cyclization, and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment. This research underscores the antimicrobial potential of compounds structurally related to N-[1-[(2-chlorophenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide (Baranovskyi et al., 2018).
Structural and Dielectric Properties
Srinivasan et al. (2006) investigated the structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) single crystals. Their work contributes to understanding the physical properties that could be relevant for applications in electronics and photonics (Srinivasan et al., 2006).
Anticonvulsant Studies
Idris et al. (2011) conducted anticonvulsant studies on N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, demonstrating the potential of structurally related compounds for use against generalized seizures. This research highlights the therapeutic potential in epilepsy treatment (Idris et al., 2011).
Properties
IUPAC Name |
N-[2-(2-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF6N2O/c1-2-9(22)21-10(11(14,15)16,12(17,18)19)20-8-6-4-3-5-7(8)13/h3-6,20H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZKEZOQKQWFDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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